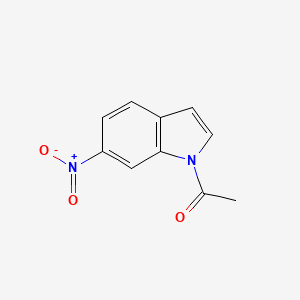

1-(6-Nitro-1H-indol-1-yl)ethanone

説明

1-(6-Nitro-1H-indol-1-yl)ethanone is an indole derivative featuring a nitro group at position 6 of the indole ring and an ethanone substituent at position 1. Indole derivatives are widely studied for their diverse bioactivities, including antimalarial, antibacterial, and receptor-modulating effects .

特性

IUPAC Name |

1-(6-nitroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7(13)11-5-4-8-2-3-9(12(14)15)6-10(8)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDIMUBURADHIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Nitro-1H-indol-1-yl)ethanone typically involves the nitration of an indole precursor followed by acylation. One common method starts with the nitration of indole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position. The resulting 6-nitroindole is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.

化学反応の分析

Types of Reactions

1-(6-Nitro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

Reduction: 1-(6-Amino-1H-indol-1-yl)ethanone.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Oxidation: 1-(6-Nitro-1H-indol-1-yl)acetic acid.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 1-(6-Nitro-1H-indol-1-yl)ethanone typically involves the nitration of indole followed by acylation. The common synthetic route includes:

- Nitration : Indole is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

- Acylation : The resulting 6-nitroindole undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

This compound exhibits various chemical reactions, including reduction, substitution, and oxidation, which can lead to different derivatives with distinct properties.

Chemistry

This compound serves as a building block in synthesizing more complex indole derivatives. Its unique structure allows for various transformations that are crucial in organic synthesis.

Biology

Research indicates that this compound possesses bioactive properties , particularly:

- Antimicrobial Activity : Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary data suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Activity

| Study Focus | Model Used | Results |

|---|---|---|

| Head and Neck Cancer | Mouse Xenograft | Significant tumor growth inhibition observed |

| Cell Proliferation Assays | Various Cancer Lines | Induction of apoptosis and cell cycle arrest |

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a promising lead compound in drug discovery.

Industry

This compound is also utilized in the development of dyes and pigments , showcasing its industrial relevance. Its chemical properties allow it to be used in creating vibrant colors for various applications.

作用機序

The mechanism of action of 1-(6-Nitro-1H-indol-1-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole ring can interact with biological receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

- 1-(6-Nitro-1H-indol-1-yl)ethanone: The nitro group at position 6 and ethanone at position 1 create a distinct electronic profile. No direct activity data are reported, but steric and electronic effects may differ from analogs with substituents at other positions.

- This compound is marketed as a pharmaceutical intermediate, though specific activity data are unavailable .

- 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: Exhibits potent antimalarial activity (pIC50 = 8.21), outperforming chloroquine (pIC50 = 7.55). The 3-yl ethanone with a thioether group enhances interactions with Plasmodium targets .

Pharmacological Activity

Antimalarial Activity:

- Indol-3-yl-α-thioethers: Derivatives like 1-(1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone (IC50 = 240 nM) and 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone (IC50 = 90 nM) demonstrate high efficacy against malaria parasites .

- Role of Thioethers : The thioether moiety in 3-yl derivatives improves lipophilicity and target binding, a feature absent in 1-yl analogs like the target compound .

生物活性

1-(6-Nitro-1H-indol-1-yl)ethanone is a notable indole derivative characterized by a nitro group at the 6-position of the indole ring and an ethanone functional group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

The structure of this compound contributes to its unique chemical behavior. The presence of the nitro group enhances its reactivity and potential interactions with biological targets. The compound can undergo various chemical transformations, including deacetylation and electrophilic substitution reactions, which may play a role in its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Indole derivatives are known for their ability to inhibit the growth of various bacterial strains. For instance, preliminary studies have shown that this compound can effectively target Gram-positive bacteria, demonstrating bactericidal properties with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

| Escherichia coli | 5 - 10 | Antimicrobial |

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that compounds similar to this compound can act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound's potential as an analgesic and anti-inflammatory agent has been evaluated through in vivo studies, showing promising results in reducing inflammation and pain .

Case Study: COX-2 Inhibition

A study synthesized several novel indole derivatives, including variations of ethanone compounds, and assessed their effects on COX-2 enzyme activity. Among these compounds, some demonstrated significant inhibition of COX-2, leading to reduced inflammatory responses in animal models .

Anticancer Activity

The anticancer potential of this compound has also been explored. Indole derivatives are known to affect various cellular pathways involved in cancer progression. In particular, studies have indicated that similar compounds can inhibit tumor growth in xenograft models for head and neck cancers . The mechanisms are believed to involve modulation of signaling pathways related to cell proliferation and apoptosis.

Table 2: Anticancer Activity Overview

| Study Focus | Model Used | Results |

|---|---|---|

| Head and Neck Cancer | Mouse Xenograft | Significant tumor growth inhibition observed |

| Cell Proliferation Assays | Various Cancer Cell Lines | Induction of apoptosis and cell cycle arrest |

The biological activity of this compound is influenced by its structural characteristics. The nitro group may enhance electron distribution within the molecule, facilitating interactions with biological targets such as enzymes and receptors. Additionally, the compound's ability to generate reactive oxygen species could play a role in its antimicrobial and anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。